N-(diphenylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-benzhydrylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXXTKKDTRYJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(diphenylmethyl)furan-2-carboxamide can be synthesized through a series of chemical reactions involving furan derivatives. One common method involves the reaction of 2-furoic acid with diphenylmethylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave reactors and effective coupling reagents ensures efficient production with high yields. The final product is isolated through crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amine derivatives, and various substituted furan compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication . Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Electronic Modifications
Furan-2-carboxamide derivatives vary based on substituents on the phenyl ring or amide nitrogen. Key examples include:
Key Observations :
- Electronic Effects: Electron-donating substituents (e.g., CH3) improve reaction yields in Suzuki-Miyaura cross-coupling, while electron-withdrawing groups (e.g., NO2, Br) reduce yields due to steric and electronic hindrance .
- Planarity and Conformation : The amide core in N-(2-nitrophenyl) derivatives adopts a planar, trans-amide conformation, facilitating hydrogen bonding in crystal lattices .
- Biological Activity : Substituents dictate bioactivity. For example, thiadiazole derivatives inhibit VEGFR-2 , whereas sulfamoyl amides (e.g., 6b) exhibit antibacterial effects .
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